molecular formula C19H19N3O5 B2708934 (E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide CAS No. 302822-81-7

(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

Cat. No. B2708934
CAS RN: 302822-81-7
M. Wt: 369.377
InChI Key: ZPNDITSAZLQWMM-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

Benzamide derivatives, especially those with nitro (NO2) and methoxy (OCH3) substituents, have been investigated for their potential as corrosion inhibitors for mild steel in acidic conditions. These compounds exhibit varying inhibition efficiencies, influenced by the presence of electron-withdrawing and electron-releasing groups. Their adsorption on metal surfaces and consequent corrosion protection highlights the chemical versatility and application potential of benzamide derivatives in industrial maintenance and preservation (Mishra et al., 2018).

Antimicrobial Agents

Novel benzamide and phenylacetamide derivatives have shown promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents. These compounds have been effective against a range of microorganisms, including drug-resistant strains, indicating their potential utility in addressing antibiotic resistance challenges (Ertan et al., 2007).

Antioxidant Activity

Amino-substituted benzamide derivatives exhibit significant antioxidant activity, attributed to their ability to scavenge free radicals. Understanding the electrochemical oxidation mechanisms of these compounds provides insights into their function as antioxidants, highlighting their potential in oxidative stress-related research and applications (Jovanović et al., 2020).

Chemical Synthesis

Benzamide derivatives play a crucial role in chemical synthesis, serving as intermediates in the synthesis of complex molecules. For instance, their involvement in the synthesis of Gefitinib, an anticancer drug, underscores the importance of benzamide derivatives in pharmaceutical manufacturing and research (Jin et al., 2005).

properties

IUPAC Name

N-[(E)-3-(2-methoxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-11-10-20-19(24)17(21-18(23)15-7-3-2-4-8-15)13-14-6-5-9-16(12-14)22(25)26/h2-9,12-13H,10-11H2,1H3,(H,20,24)(H,21,23)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNDITSAZLQWMM-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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